(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Chiral Resolution Enantiomeric Purity Optical Rotation

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 136759-35-8) is a chiral tetrahydronaphthalene derivative defined by its (R)-configuration at the 2-position and a methoxy group at the 6-position of the tetralin ring system. This compound serves as a critical enantiopure building block in the asymmetric synthesis of complex bioactive molecules, most notably the antibiotic platensimycin, where its specific stereochemistry is essential for introducing the correct absolute configuration into the target molecule.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 136759-35-8
Cat. No. B154820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS136759-35-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CC2)C(=O)O)C=C1
InChIInChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)
InChIKeyDSVHLKAPYHAYFF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid as a Chiral Building Block


(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 136759-35-8) is a chiral tetrahydronaphthalene derivative defined by its (R)-configuration at the 2-position and a methoxy group at the 6-position of the tetralin ring system . This compound serves as a critical enantiopure building block in the asymmetric synthesis of complex bioactive molecules, most notably the antibiotic platensimycin, where its specific stereochemistry is essential for introducing the correct absolute configuration into the target molecule [1]. Its procurement is driven by the need for high enantiomeric excess in drug discovery and process chemistry, distinguishing it from its racemic or opposite enantiomeric forms.

The Procurement Risk of Racemic or Opposite Enantiomer Substitution for (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid


Substituting the (R)-enantiomer with its (S)-enantiomer (CAS 136759-41-6) or the racemic mixture (CAS 2471-69-4) is not a trivial replacement in stereoselective synthesis. The (R)-configuration is mandatory for the iridium-catalyzed asymmetric hydrogenation step in platensimycin synthesis to achieve the desired stereochemical outcome [1]. Using the incorrect enantiomer would lead to the opposite diastereomer in downstream intermediates, fundamentally altering the biological activity of the final compound. Even the racemic mixture would necessitate costly and yield-reducing chiral resolution steps, undermining process efficiency. Therefore, procurement must specify the exact (R)-enantiomer to ensure synthetic fidelity and avoid project delays.

Quantitative Differentiation of (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid from Analogs


Chiral Identity: Specific Optical Rotation Confirms (R)-Configuration

The (R)-enantiomer is characterized by a specific optical rotation of [α]D +56.0 (c 0.50, CHCl3), as reported in the synthesis of platensimycin [1]. This positive rotation is a definitive fingerprint for the (R)-form. In contrast, the (S)-enantiomer (CAS 136759-41-6) is expected to exhibit a negative optical rotation of approximately -56.0 under identical conditions, though a direct literature value was not identified in this search.

Chiral Resolution Enantiomeric Purity Optical Rotation

Melting Point as a Deterministic Identity Criterion for the (R)-Enantiomer

The (R)-enantiomer has an experimentally determined melting point of 126–128°C (recrystallized from ethyl acetate/ligroine) [1]. This sharp melting range is a critical batch-release specification. A deviation from this range may indicate the presence of the opposite enantiomer or other impurities, as enantiomeric mixtures typically exhibit melting point depression or broadening.

Physicochemical Characterization Melting Point Batch Release

Validated Synthetic Utility: A Key Intermediate in the Asymmetric Synthesis of Platensimycin

The (R)-acid 5a was directly employed in a published formal total synthesis of the natural product antibiotic platensimycin, furnishing the key intermediate (1S,9R)-tricyclo[7.2.1.01,6]dodeca-2,5-diene-4,10-dione (6) [1]. This synthesis relies on the (R)-configuration to ultimately set the correct absolute stereochemistry of platensimycin. In this process, (R)-5a was converted to the acid chloride followed by reaction with TMS-diazomethane, demonstrating its reactivity profile. This validated synthetic pathway provides a blueprint for its use, which would be impossible to replicate with the (S)-enantiomer without obtaining the opposite enantiomer of the final product.

Antibiotic Synthesis Asymmetric Catalysis Process Chemistry

Procurement-Driven Application Scenarios for (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid


Total Synthesis of Platensimycin and Structural Analogs

For medicinal chemistry groups engaged in antibiotic resistance research, (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is the definitive starting material for the enantioselective synthesis of platensimycin and its derivatives [1]. Its (R)-configuration is directly correlated to the biological activity of the final FabF inhibitor, making it an indispensable procurement item for structure-activity relationship (SAR) studies in this class.

Asymmetric Synthesis of Tetralin-Based Chiral Drug Candidates

Process chemistry departments developing chiral tetralin-based pharmaceuticals can utilize this compound as a versatile chiral pool intermediate. The established reactivity of the carboxylic acid moiety allows for facile conversion to esters, amides, or alcohols, while the rigid tetralin scaffold imparts conformational constraint desirable in drug design [1].

Quality Control Standard for Chiral HPLC Method Development

Analytical laboratories can procure the (R)-enantiomer as a certified reference standard to develop chiral HPLC or SFC methods for separating enantiomers of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives. The distinct optical rotation ([α]D +56.0) and melting point (126-128°C) provide orthogonal identity confirmation [1].

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